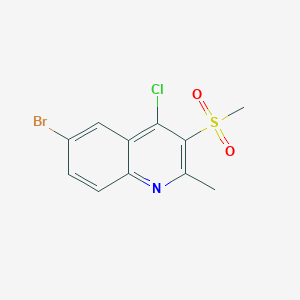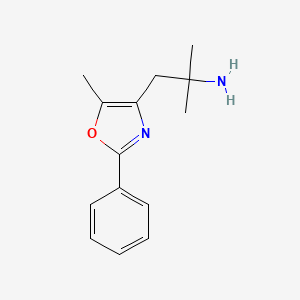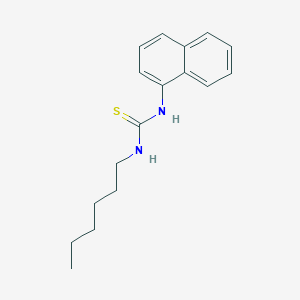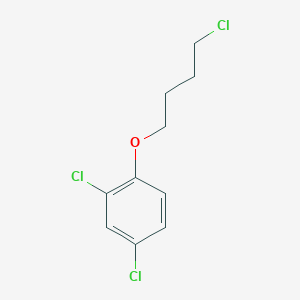![molecular formula C13H14O3 B8414801 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B8414801.png)
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one
Übersicht
Beschreibung
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one: is an organic compound that belongs to the class of gamma-butyrolactones It is characterized by the presence of a methoxybenzylidene group attached to a methyl-substituted gamma-butyrolactone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one typically involves the condensation of p-methoxybenzaldehyde with 4-methyl-gamma-butyrolactone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of p-methoxybenzoic acid or p-methoxybenzophenone.
Reduction: Formation of p-methoxybenzyl alcohol or p-methoxybenzyl alkane.
Substitution: Formation of p-alkoxybenzylidene-4-methyl-gamma-butyrolactone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and activators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
p-Methoxybenzaldehyde: A precursor in the synthesis of 3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one.
4-Methyl-gamma-butyrolactone: Another precursor used in the synthesis.
p-Methoxybenzyl alcohol: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxybenzylidene group and gamma-butyrolactone ring provide a versatile framework for chemical modifications and functionalization, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C13H14O3 |
|---|---|
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
ONYWBNVSVNXDNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[1-(4-chlorophenyl)-1-methylethyl]-acrylamide](/img/structure/B8414752.png)




